molecular formula C7H3Cl2NO3 B2587394 3-Chloro-2-nitrobenzoyl chloride CAS No. 19088-99-4

3-Chloro-2-nitrobenzoyl chloride

Cat. No.: B2587394
CAS No.: 19088-99-4
M. Wt: 220.01
InChI Key: ZNBNVUUCAFMGIK-UHFFFAOYSA-N
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Description

3-Chloro-2-nitrobenzoyl chloride: is an organic compound with the molecular formula C7H3Cl2NO3 . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the second position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-nitrobenzoyl chloride can be synthesized by reacting 3-chloro-2-nitrobenzoic acid with a chlorinating agent such as phosphorus chloride in a mixed solvent of phosphorus chloride and carbon tetrachloride . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced equipment and techniques to handle the reactive intermediates and by-products safely .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-nitrobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-2-nitrobenzoyl chloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-chloro-2-nitrobenzoyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

  • 3-Chloro-2-nitrobenzoic acid
  • 2-Chloro-3-nitrobenzoyl chloride
  • 4-Chloro-2-nitrobenzoyl chloride
  • 5-Chloro-2-nitrobenzoyl chloride

Comparison: 3-Chloro-2-nitrobenzoyl chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may exhibit different reactivity towards nucleophiles and varying stability under different reaction conditions .

Properties

IUPAC Name

3-chloro-2-nitrobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-5-3-1-2-4(7(9)11)6(5)10(12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBNVUUCAFMGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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